molecular formula C18H13F3N4O4S B2768409 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide CAS No. 338794-77-7

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2768409
CAS No.: 338794-77-7
M. Wt: 438.38
InChI Key: LPIIJWCALISEMX-VOTSOKGWSA-N
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Description

5-Methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide (CAS 338794-77-7) is a sophisticated small molecule with a molecular formula of C18H13F3N4O4S and a molecular weight of 438.38 g/mol . This compound features a conjugated (E)-prop-2-enoyl (acryloyl) linker connecting an isoxazole-carboxamide core to a 4-(trifluoromethoxy)phenylamino moiety, a structural motif of significant interest in medicinal chemistry and drug discovery research . The presence of both the isoxazole and thiazole heterocycles, combined with the trifluoromethoxy phenyl group, makes this molecule a valuable scaffold for pharmaceutical research, particularly in the development of enzyme inhibitors and modulators of pharmacokinetic properties . Compounds with similar structural features, particularly the trifluoromethoxy phenyl group, have demonstrated research applications as modulators of cytochrome P450 enzymes and other drug-metabolizing systems, which are critical targets in optimizing the metabolic stability and plasma levels of therapeutic agents . The molecule is provided with a documented purity of 90% and is intended for research applications only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-3-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c1-10-14(16(27)24-17-23-8-9-30-17)15(25-29-10)13(26)6-7-22-11-2-4-12(5-3-11)28-18(19,20)21/h2-9,22H,1H3,(H,23,24,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIIJWCALISEMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key analogs are compared below based on substituent variations, physicochemical properties, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Hypothesized Activity Reference
Target Compound 3-[(2E)-propenoyl-4-(trifluoromethoxy)phenylamino], 5-methyl, N-thiazol-2-yl ~462.4* Kinase inhibition, antimicrobial
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () 5-morpholinomethyl, 4-pyridin-3-yl, N-benzamide ~424.5 Unspecified (likely CNS-targeted)
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () 3-phenyl, 5-nitro-thiazol-2-yl ~357.3 Antimicrobial, enzyme inhibition
N-(2-chlorophenyl)-5-(3-phenylpropyl)-1,3,4-thiadiazole-2-amine () 5-phenylpropyl, N-2-chlorophenyl, thiadiazole ~343.9 Analgesic, antipyretic

*Calculated using atomic masses (C:12, H:1, N:14, O:16, F:19, S:32).

Key Observations:

Linker Flexibility: The (2E)-propenoyl chain in the target compound introduces conformational rigidity, which may improve selectivity for specific enzymatic pockets compared to the static phenyl group in ’s analog .

Thiazole vs. Thiadiazole : The thiadiazole core in ’s compound lacks the oxazole’s oxygen atom, reducing polarity and possibly favoring analgesic activity via cyclooxygenase inhibition .

Target Compound (Hypothesized Pathway):

Oxazole Core Formation : Cyclization of a β-ketoamide precursor with hydroxylamine, as seen in ’s thiazole synthesis .

Propenoyl-Amino Substituent: Acylation via Heck coupling or Michael addition to introduce the (2E)-configured propenoyl group.

Thiazole Coupling : Amide bond formation between the oxazole-4-carboxylic acid and 1,3-thiazol-2-amine using carbodiimide reagents .

Comparative Yields and Conditions:
  • : Mannich reaction yields ~65–75% for thiazole derivatives at 70°C .
  • : Thiadiazole synthesis via POCl3-mediated cyclization achieves ~60% yield after recrystallization .
  • : Nitro-thiazole derivatives require palladium-catalyzed coupling, yielding ~50–60% .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound likely involves multi-step coupling reactions. For example, amide bond formation between the thiazole-2-amine and oxazole-4-carboxylic acid moiety can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Substituents such as the trifluoromethoxy group require careful handling due to their electron-withdrawing nature, which may necessitate slow addition of reagents to avoid side reactions. Evidence from analogous compounds (e.g., chloroacetyl chloride-mediated thiazole functionalization) suggests that reaction temperature (20–25°C) and solvent polarity (dioxane/water mixtures) significantly impact purity and yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization should combine elemental analysis (to confirm C, H, N, S, F content) with advanced spectroscopic techniques:

  • 1H/13C NMR : To verify the (2E)-configuration of the enoyl group and substitution patterns on the oxazole and thiazole rings .
  • FT-IR : Identification of carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .
  • HRMS : To confirm molecular ion peaks and rule out impurities.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy) modulate the compound’s reactivity in biological systems?

Methodological Answer: The trifluoromethoxy group’s strong electron-withdrawing nature enhances metabolic stability but may reduce binding affinity to electron-rich biological targets compared to methoxy groups. Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution, while in vitro assays (e.g., enzyme inhibition) paired with SAR analysis of analogs (e.g., 4-methoxyphenyl derivatives) can validate hypotheses . For instance, replacing trifluoromethoxy with methoxy in related compounds increased IC50 values by 2–3 fold in kinase inhibition assays .

Q. What strategies mitigate regioselectivity challenges during functionalization of the oxazole-thiazole scaffold?

Methodological Answer: Regioselective modification often requires directing groups or catalyst-controlled reactions. For example:

  • Thiazole C-2 vs. C-5 selectivity : Use of Pd-catalyzed cross-coupling with bulky ligands (e.g., XPhos) to favor C-5 substitution .
  • Oxazole C-3 vs. C-4 reactivity : Activating the oxazole ring with Lewis acids (e.g., ZnCl₂) directs electrophilic substitution to C-3 .
    Documented challenges in analogous triazole-thiadiazole systems emphasize the need for iterative optimization of protecting groups and reaction stoichiometry .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

Methodological Answer:

  • Animal models : Administer the compound via oral and IV routes in rodents to calculate absolute bioavailability (F%).
  • Analytical methods : LC-MS/MS quantification in plasma, with attention to metabolite identification (e.g., hydrolysis of the enoyl group or oxidative defluorination) .
  • Toxicokinetics : Monitor tissue distribution (liver, kidney) and correlate with histopathology to assess safety margins. Prior studies on fluorinated oxazoles suggest hepatic clearance as a major elimination pathway .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity for structurally similar compounds?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or purity issues. To address this:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Re-evaluate purity : Apply orthogonal techniques (HPLC-DAD, NMR) to confirm >95% purity.
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., triazole-thiadiazole derivatives showing IC50 ranges of 0.5–10 µM in cancer models) while excluding non-peer-reviewed sources .

Q. Why do computational docking predictions sometimes fail to align with experimental binding data for this compound?

Methodological Answer: Discrepancies may stem from:

  • Protein flexibility : Static docking models ignore conformational changes. Use molecular dynamics (MD) simulations to account for induced-fit effects .
  • Solvent effects : Implicit solvent models (e.g., PBS) underestimate hydrophobic interactions. Explicit solvent MD improves accuracy .
  • Protonation states : Ensure correct tautomeric forms (e.g., oxazole vs. oxazolium) at physiological pH.

Methodological Innovations

Q. What computational tools are recommended for predicting metabolite pathways?

Methodological Answer:

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP450-mediated oxidation of the trifluoromethoxy group).
  • SwissADME : Predicts metabolic soft spots (e.g., enoyl group susceptibility to esterases) .
  • DEREK Nexus : Flags structural alerts for toxicity (e.g., thiazole ring-associated hepatotoxicity) .

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